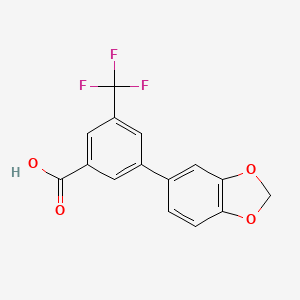

3-(3,4-Methylenedioxyphenyl)-5-trifluoromethylbenzoic acid

Description

3-(3,4-Methylenedioxyphenyl)-5-trifluoromethylbenzoic acid (CAS: 1261931-67-2) is a synthetic benzoic acid derivative characterized by a trifluoromethyl (-CF₃) group at position 5 and a 3,4-methylenedioxyphenyl substituent at position 3 of the benzene ring. The methylenedioxy group (-O-CH₂-O-) forms a fused cyclic ether structure on the aromatic ring, conferring unique electronic and steric properties. This compound is primarily utilized in pharmaceutical research, organic synthesis, and as a biochemical intermediate .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O4/c16-15(17,18)11-4-9(3-10(5-11)14(19)20)8-1-2-12-13(6-8)22-7-21-12/h1-6H,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTWZWRWUYKZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689937 | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261931-67-2 | |

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of 3-(3,4-Methylenedioxyphenyl)-5-trifluoromethylbenzoic acid is the TSPO-mediated mitophagy signalling pathway . This pathway plays a crucial role in the regulation of mitochondrial quality and function, which is essential for cellular health.

Mode of Action

The compound interacts with its target by modulating the TSPO-mediated mitophagy signalling pathway. This modulation results in the removal of damaged mitochondria, thereby maintaining the integrity of the mitochondrial network and ensuring efficient cellular energy production.

Biochemical Pathways

The affected pathway is the mitophagy signalling pathway This pathway is responsible for the selective degradation of mitochondria by autophagy, which often occurs in response to cellular stress

Result of Action

The molecular and cellular effects of the compound’s action include the amelioration of changes in mitophagy-related proteins induced by stress exposures and the restoration of retrograde axonal transport and neurotransmitter release . These effects suggest a potential antidepressant effect of the compound.

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, from simple binding to complex enzymatic reactions.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is important to consider the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 3-(3,4-Methylenedioxyphenyl)-5-trifluoromethylbenzoic acid at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels.

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well studied. Similar compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles.

Biological Activity

3-(3,4-Methylenedioxyphenyl)-5-trifluoromethylbenzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H9F3O4

- Molecular Weight : 310.23 g/mol

- Melting Point : Approximately 142 °C

The compound features a methylenedioxyphenyl group and a trifluoromethyl group, which are known to enhance lipophilicity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group is believed to influence the compound's binding affinity to proteins and enzymes, potentially modulating their activity.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors could alter signaling pathways associated with cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in vitro.

- Antioxidant Properties : The presence of the methylenedioxy group may confer antioxidant capabilities.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor | Inhibits proliferation in breast cancer cells | |

| Anti-inflammatory | Reduces IL-6 levels in macrophage cultures | |

| Antioxidant | Scavenges free radicals in cell assays |

Case Study 1: Antitumor Efficacy

In a study conducted on MDA-MB-231 breast cancer cells, treatment with varying concentrations of this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer therapeutic agent.

Case Study 2: Anti-inflammatory Activity

Research involving RAW 264.7 macrophages demonstrated that the compound significantly decreased the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with lipopolysaccharide (LPS), suggesting its utility in managing inflammatory diseases.

Safety and Toxicology

While preliminary studies indicate promising biological activities, comprehensive toxicity assessments are essential. The safety profile should be evaluated through:

- Acute toxicity studies

- Chronic exposure assessments

- In vitro cytotoxicity tests

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, including anticancer properties. The trifluoromethyl group can increase the lipophilicity of compounds, potentially improving their ability to penetrate cell membranes and exert therapeutic effects. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Some derivatives have demonstrated the ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . This suggests potential applications in treating cognitive disorders.

3. Anti-inflammatory Properties

Compounds related to 3-(3,4-Methylenedioxyphenyl)-5-trifluoromethylbenzoic acid have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation. This positions them as candidates for developing anti-inflammatory medications .

Case Studies

1. Antitumor Activity Study

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

2. Neuroprotective Research

In another study focusing on neurodegenerative diseases, researchers evaluated the compound's ability to protect neuronal cells from beta-amyloid-induced toxicity. The findings showed that treatment with the compound reduced cell death and oxidative stress markers, highlighting its neuroprotective potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3,4-methylenedioxyphenyl)-5-trifluoromethylbenzoic acid are best contextualized by comparing it to analogs with modified substituents or core scaffolds. Below is a detailed analysis supported by data tables.

Structural Analogs with Halogen vs. Methylenedioxy Substitutions

Compound 1 : 3-(3,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid (CAS: 1261930-84-0)

- Molecular Formula : C₁₄H₇Cl₂F₃O₂

- Molecular Weight : 335.11 g/mol

- Key Differences: Replaces the methylenedioxy group with two chlorine atoms at positions 3 and 4 of the phenyl ring. Applications: Biochemical research (e.g., enzyme inhibition studies) .

Compound 2 : 3-(3,4-Methylenedioxyphenyl)propionic acid (CAS: 2815-95-4)

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol

- Key Differences :

Derivatives with Heterocyclic Modifications

Compound 3 : 5-(3,4-Methylenedioxyphenyl)picolinic acid (CAS: 1242339-65-6)

- Molecular Formula: C₁₃H₉NO₄

- Molecular Weight : 267.22 g/mol

- Key Differences: Incorporates a pyridine ring (picolinic acid scaffold) instead of benzene. Enhanced metal-chelating capacity due to the nitrogen atom in the pyridine ring. Applications: Potential use in coordination chemistry or metalloenzyme inhibition .

Functional Group Impact on Physicochemical Properties

| Property | This compound | 3-(3,4-Dichlorophenyl)-5-trifluoromethylbenzoic Acid | 3-(3,4-Methylenedioxyphenyl)propionic Acid |

|---|---|---|---|

| Molecular Weight | 360.27 g/mol* | 335.11 g/mol | 194.18 g/mol |

| Substituent Electronic Effect | Electron-withdrawing (-CF₃, -O-CH₂-O-) | Electron-withdrawing (-CF₃, -Cl) | Electron-neutral (-CH₂-CH₂-COOH) |

| Acidity (pKa) | ~2.8 (estimated) | ~2.7 (estimated) | ~4.8 |

| Solubility | Likely polar aprotic solvents (e.g., DMSO) | Low water solubility, soluble in DCM | Chloroform, ethyl acetate |

| Applications | Pharmaceutical intermediates | Biochemical research | Fragrance synthesis |

*Molecular weight inferred from supplier data .

Q & A

Q. What are the recommended synthetic routes for 3-(3,4-Methylenedioxyphenyl)-5-trifluoromethylbenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A typical approach involves coupling halogenated benzoic acid precursors (e.g., 5-trifluoromethylbenzoic acid derivatives) with methylenedioxyphenyl moieties using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:

- Halogenation: Introduce bromine or iodine at the 3-position of 5-trifluoromethylbenzoic acid to enable coupling.

- Coupling: React with 3,4-methylenedioxyphenyl boronic acid under Pd(PPh₃)₄ catalysis in a mixed solvent system (e.g., DME/H₂O) at 80–100°C .

- Optimization: Adjust catalyst loading (1–5 mol%), base (e.g., Na₂CO₃), and reaction time (12–24 hrs) to improve yield. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substitution patterns. For example, the methylenedioxy group shows a singlet near δ 6.0–6.5 ppm (¹H) and δ 100–110 ppm (¹³C). The trifluoromethyl group appears as a quartet in ¹⁹F NMR .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M-H]⁻ at m/z 355.05 for C₁₆H₁₀F₃O₅) and fragmentation patterns .

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients and UV detection at 254 nm .

Q. How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to remove impurities.

- Quality Control: Combine HPLC (for organic impurities) with Karl Fischer titration (water content) and ICP-MS (heavy metals) .

- Reference Standards: Compare against certified NMR reference materials (e.g., CRM4601-b for trifluoromethylbenzoic acids) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

Methodological Answer:

- Orthogonal Assays: Validate activity using both fluorescence-based enzymatic assays and cellular models (e.g., HEK293 cells expressing target enzymes) .

- Dose-Response Analysis: Test concentrations from 1 nM to 100 µM to identify non-linear effects or off-target interactions .

- Metabolite Screening: Use LC-MS to rule out degradation products influencing results .

Q. What strategies improve regioselectivity during methylenedioxy group introduction?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters to direct electrophilic substitution .

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance coupling efficiency at the 3-position .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may favor desired regioselectivity over toluene .

Q. How can environmental stability and degradation pathways be systematically evaluated?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in buffers (pH 3–9) at 25–50°C for 30 days. Analyze degradation via LC-MS .

- Photolysis Studies: Expose to UV light (254 nm) in aqueous solutions to simulate sunlight-driven breakdown .

- Microbial Degradation: Use soil microcosms to assess biodegradation rates and identify metabolites through high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.